Thymidine-5',5''-D2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

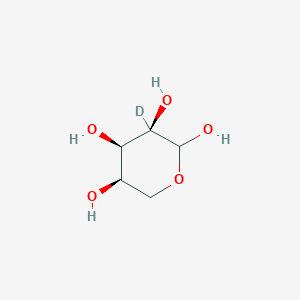

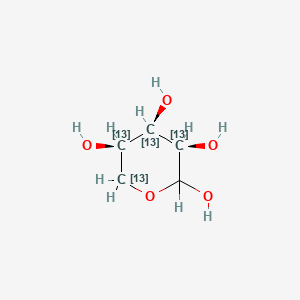

Thymidine-5’,5’‘-D2 is a deuterated analog of thymidine, a nucleoside that plays a crucial role in the structure and function of DNA. Thymidine consists of the pyrimidine base thymine attached to a deoxyribose sugar. The deuterium atoms in Thymidine-5’,5’‘-D2 replace the hydrogen atoms at the 5’ and 5’’ positions, making it a valuable tool in various scientific research applications due to its enhanced stability and unique properties.

Applications De Recherche Scientifique

Thymidine-5’,5’'-D2 has a wide range of applications in scientific research, including:

Chemistry: Used as a stable isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies.

Biology: Employed in studies of DNA replication, repair, and synthesis due to its enhanced stability and unique labeling properties.

Medicine: Utilized in the development of antiviral and anticancer drugs, particularly in the synthesis of deuterated analogs of therapeutic nucleosides.

Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

Thymidine-5’,5’‘-D2, also known as [5’,5’'-2H2]thymidine, primarily targets several enzymes involved in DNA synthesis and repair. These include Thymidine kinase, cytosolic , Thymidylate kinase , and Thymidine kinase 2, mitochondrial . These enzymes play a crucial role in the phosphorylation of thymidine, which is a necessary step in the synthesis of DNA .

Mode of Action

The compound interacts with its targets by serving as a substrate. For instance, it is phosphorylated by thymidine kinases to form thymidine monophosphate (dTMP), a precursor for DNA synthesis . In the presence of Thymidylate kinase, dTMP is further phosphorylated to form thymidine diphosphate .

Biochemical Pathways

Thymidine-5’,5’'-D2 is involved in the salvage pathway of DNA synthesis, where it is converted into dTMP by thymidine kinases . This is then used in the synthesis of DNA. The compound also plays a role in the de novo pathway of DNA synthesis, where it is converted into dTMP by thymidine synthase .

Result of Action

The phosphorylation of Thymidine-5’,5’'-D2 results in the formation of dTMP, which is a crucial component of DNA. This contributes to the synthesis and repair of DNA, thereby influencing cell growth and division .

Safety and Hazards

Orientations Futures

Thymidine analogues are an important class of anticancer and antiviral drugs. Halogenated derivatives have been proven to be very effective therapeutics due to their enhanced solubility and bioavailability . The full potential of Thymidine-5’,5’'-D2 and related molecules in biomedical research remains to be explored .

Analyse Biochimique

Biochemical Properties

Thymidine-5’,5’‘-D2 participates in a number of enzymatic reactions. It can be biosynthesized from 5-thymidylic acid through its interaction with the enzyme cytosolic purine 5’-nucleotidase . Additionally, Thymidine-5’,5’‘-D2 can be converted into 5-thymidylic acid, a process catalyzed by the enzyme thymidine kinase . These interactions underline the integral role of Thymidine-5’,5’'-D2 in the biochemical reactions within the cell.

Cellular Effects

Thymidine-5’,5’'-D2 has significant effects on various types of cells and cellular processes. It is involved in cellular proliferation through the recovery of the nucleotide thymidine in the DNA salvage pathway . This compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Thymidine-5’,5’‘-D2 involves its conversion to thymidine monophosphate (dTMP) by thymidine kinase (TK1), a process that is essential for DNA synthesis and cellular growth . This compound also interacts with other biomolecules, such as enzymes involved in the pyrimidine salvage pathway that catalyzes the synthesis of thymidine 5’-triphosphate, an essential precursor for the synthesis of DNA-building block, thymidylate .

Temporal Effects in Laboratory Settings

The effects of Thymidine-5’,5’‘-D2 change over time in laboratory settings. For instance, the growth of cells exposed to Thymidine-5’,5’‘-D2 for 15 hours was significantly inhibited during exposure, but growth recovered to control rate rapidly when Thymidine-5’,5’'-D2 was washed off the cells .

Metabolic Pathways

Thymidine-5’,5’‘-D2 is involved in several metabolic pathways. It is a part of the pyrimidine salvage pathway that catalyzes the synthesis of thymidine 5’-triphosphate, an essential precursor for the synthesis of DNA-building block, thymidylate .

Transport and Distribution

The transport and distribution of Thymidine-5’,5’‘-D2 within cells and tissues are crucial for its function. Thymidine-5’,5’'-D2 is transported across the cell membrane by facilitated diffusion .

Subcellular Localization

The subcellular localization of Thymidine-5’,5’'-D2 is primarily in the cytosol, where it interacts with various enzymes involved in nucleotide metabolism . Its activity is high in proliferating cells and peaks during the S-phase of the cell cycle; it is very low in resting cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-5’,5’'-D2 involves the incorporation of deuterium atoms into the thymidine molecule. This can be achieved through several methods, including:

Deuterium Exchange Reactions: Thymidine is exposed to deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium.

Chemical Synthesis: Deuterated thymine is synthesized first, followed by its attachment to deoxyribose to form Thymidine-5’,5’'-D2.

Industrial Production Methods: Industrial production of Thymidine-5’,5’'-D2 typically involves large-scale deuterium exchange reactions using deuterium oxide. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions: Thymidine-5’,5’'-D2 undergoes various chemical reactions, including:

Oxidation: The deuterated thymidine can be oxidized to form deuterated thymine.

Reduction: Reduction reactions can convert deuterated thymine back to deuterated thymidine.

Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Substitution Reactions: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.

Major Products:

Deuterated Thymine: Formed through oxidation of Thymidine-5’,5’'-D2.

Deuterated Thymidine Derivatives: Formed through substitution reactions with different nucleophiles.

Comparaison Avec Des Composés Similaires

Thymidine: The non-deuterated analog of Thymidine-5’,5’'-D2, commonly used in DNA studies.

Deuterated Cytidine: Another deuterated nucleoside used in similar applications.

Deuterated Uridine: Used in RNA studies and similar to Thymidine-5’,5’'-D2 in terms of stability and labeling properties.

Uniqueness: Thymidine-5’,5’‘-D2 is unique due to its specific deuterium labeling at the 5’ and 5’’ positions, which provides enhanced stability and distinct properties compared to other deuterated nucleosides. This makes it particularly valuable in long-term studies and applications requiring high stability.

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-PQDUBQKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-[1,3-13C2]Ribose](/img/structure/B583941.png)

![D-[1,5-13C2]Ribose](/img/structure/B583942.png)

![5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine](/img/structure/B583952.png)